(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with cyanoacetic acid derivatives under acidic conditions to form the thieno[3,2-d]pyrimidine core, followed by oxidation to introduce the oxo group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, is crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups attached to the acetic acid moiety .
Scientific Research Applications
(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression.
Medicine: Explored for its antitumor properties and potential use in developing new cancer therapies.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For example, it has been shown to inhibit EZH2, an enzyme involved in the methylation of histones, which plays a role in gene expression regulation. By inhibiting EZH2, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[2,3-d]pyrimidin-4(3H)-ones
- Substituted thieno[3,2-d]pyrimidines
Comparison: (4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can enhance its solubility and reactivity compared to other thieno-pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-5-1-2-14-7(5)8(10)13/h1-2,4H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYBHXIMULYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.